molecular formula C10H11F2NO2 B6314416 tert-Butyl 2,6-difluoronicotinate CAS No. 1956375-96-4

tert-Butyl 2,6-difluoronicotinate

Cat. No.: B6314416
CAS No.: 1956375-96-4
M. Wt: 215.20 g/mol
InChI Key: JLWDDNJEXNNIBW-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-difluoronicotinate: is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,6-difluoronicotinate can be synthesized through a multi-step process involving the esterification of 2,6-difluoronicotinic acid with tert-butyl alcohol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,6-difluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products include various substituted nicotinates.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

tert-Butyl 2,6-difluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-difluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects .

Comparison with Similar Compounds

    tert-Butyl nicotinate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,6-Difluoronicotinic acid: The parent acid form without the ester group.

    tert-Butyl 3,5-difluoronicotinate: Similar structure but with fluorine atoms at different positions on the pyridine ring.

Uniqueness: tert-Butyl 2,6-difluoronicotinate is unique due to the specific positioning of the fluorine atoms and the ester group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 2,6-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWDDNJEXNNIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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